2-甲氧基甲基苄胺

描述

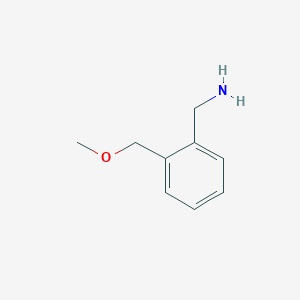

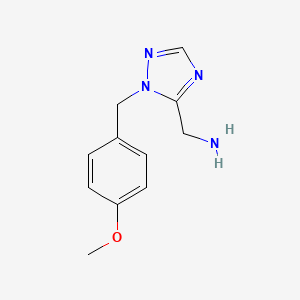

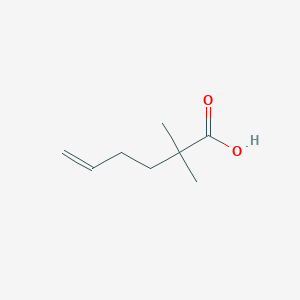

2-Methoxymethyl-benzylamine is a biochemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 .

Molecular Structure Analysis

The molecular structure of 2-Methoxymethyl-benzylamine consists of a benzene ring attached to an amine group (NH2) and a methoxymethyl group (CH2OCH3) .科学研究应用

抗心律失常活性:一项研究探讨了合成2-、3-和4-取代苄胺衍生物,包括类似于2-甲氧基甲基苄胺的化合物,用于实验性心律失常的抗心律失常性能(Remy, Van Saun, & Engelhardt, 1975)。

潜在抗抑郁特性:对2-(甲氧基和羟基苯硫基)苄胺的研究表明它们具有潜在的抗抑郁特性,是大脑5-羟色胺再摄取的活性和选择性抑制剂(Jílek等,1989)。

化学合成:苄胺,类似于2-甲氧基甲基苄胺,被用于化学合成过程。一项研究讨论了使用苄胺烷基化氰离子以获得腈的方法,然后可以将其还原为苯乙胺(Short, Dunnigan, & Ours, 1973)。

抗微生物特性:在金属加工液的背景下,苄胺和相关化合物,包括对甲氧基苄胺,被评估其抗微生物特性(Gannon, Bennett, Onyekwelu, & Izzat, 1980)。

配合物的抗微生物活性:一项关于类似于2-甲氧基甲基苄胺的配体及其与Cu(II)、Co(III)、Ni(II)、Pd(II)和Zn(II)等金属的配合物的研究发现它们对细菌和酵母表现出抗微生物活性(Köksal,Dolaz,Tümer和Serin,2001)。

有机化学中的合成实用性:N-烯基苄胺,与2-甲氧基甲基苄胺密切相关,显示出在意外合成3-甲氧基-3-甲基氮杂环丙烷中的实用性,这一发现与密切相关化合物已知的反应性形成对比(Stankovic et al., 2011)。

电化学还原:研究了甲氧基取代的苄胺通过电化学方法还原为1,4-二氢衍生物,展示了类似于2-甲氧基甲基苄胺的化合物的电化学性质(van Andel-Scheffer, Wonders, & Barendrecht, 1994)。

高效液相色谱中的标记试剂:包括7-甲氧基苄胺在内的某些化合物被用作高效液相色谱(HPLC)的荧光标记试剂,突显了它们在分析化学中的应用(Takadate et al., 1989)。

有机合成中的催化作用:2-(烯氧基)苄胺和相关化合物被用于铑催化反应以产生有机化合物,如苯并噁唑和喹唑啉,展示了它们在催化过程中的作用(Campi, Jackson, Mccubbin, & Trnacek, 1996)。

组胺受体拮抗作用:一系列4-(氨基烷氧基)苄胺,与2-甲氧基甲基苄胺在结构上相关,被发现是人类组胺H3受体的有效拮抗剂,表明它们在药理学中的潜力(Apodaca et al., 2003)。

安全和危害

2-Methoxymethyl-benzylamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause harm if swallowed or if it comes into contact with the eyes . It’s recommended to handle this compound with appropriate safety measures .

未来方向

作用机制

Target of Action

Benzylamine derivatives are known to interact with various biological targets, influencing numerous physiological processes .

Mode of Action

Benzylamine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .

Biochemical Pathways

Benzylamine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzylamine derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzylamine derivatives .

属性

IUPAC Name |

[2-(methoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRIWUULBXVLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504919 | |

| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxymethyl-benzylamine | |

CAS RN |

88032-03-5 | |

| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Methoxymethyl-benzylamine interact with the steel surface to inhibit corrosion?

A1: The research suggests that 2-Methoxymethyl-benzylamine forms a protective layer on the steel surface through a process called chemical adsorption. [] This means that the inhibitor molecules form chemical bonds with the metal atoms, creating a barrier that prevents the corrosive agents from reaching the steel surface. The study found that the adsorption process is spontaneous and exothermic, indicating a strong interaction between the inhibitor and the steel surface. []

Q2: How does the concentration of 2-Methoxymethyl-benzylamine affect its corrosion inhibition efficiency?

A2: The study observed that the inhibition efficiency of 2-Methoxymethyl-benzylamine increases with increasing concentration. [] This suggests that a higher concentration of inhibitor molecules leads to a denser and more effective protective layer on the steel surface, further hindering the corrosion process.

Q3: What is the impact of temperature on the performance of 2-Methoxymethyl-benzylamine as a corrosion inhibitor?

A3: While effective at lower temperatures, the research indicates that the corrosion inhibition efficiency of 2-Methoxymethyl-benzylamine decreases with increasing temperature. [] This suggests that the higher temperatures may weaken the bond between the inhibitor molecules and the steel surface, potentially reducing the stability of the protective layer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)

![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)